molecular formula C22H27N3O6S B297042 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

Número de catálogo B297042
Peso molecular: 461.5 g/mol
Clave InChI: FVXVJEHRCPQBSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide, commonly known as BRL-15572, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.

Mecanismo De Acción

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. By blocking the activity of this receptor, BRL-15572 reduces the release of dopamine in the brain, which is associated with the reward and motivation pathways. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in preclinical studies.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of dopamine in the brain, which is associated with the reward and motivation pathways. This reduction in dopamine release has been shown to be effective in reducing drug-seeking behavior, as well as reducing the rewarding effects of drugs of abuse. BRL-15572 has also been shown to have potential as an antidepressant, as it has been shown to increase levels of serotonin and norepinephrine in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and neurotransmitter release. However, one limitation of using BRL-15572 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired effects in preclinical studies.

Direcciones Futuras

There are several potential future directions for research on BRL-15572. One area of interest is its potential as an anti-addictive agent. Further research is needed to determine its effectiveness in reducing drug-seeking behavior in humans. Another potential area of research is its potential as an antidepressant. Studies have shown promising results in preclinical models, but further research is needed to determine its effectiveness in humans. Additionally, researchers could investigate the potential of BRL-15572 as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.

Métodos De Síntesis

BRL-15572 was first synthesized by researchers at GlaxoSmithKline in the late 1990s. The synthesis method involves the reaction of 4-methoxy-N-methylbenzenesulfonamide with 1,3-benzodioxole-5-carboxaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through column chromatography, yielding BRL-15572 in high purity.

Aplicaciones Científicas De Investigación

BRL-15572 has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an anti-addictive agent, as it selectively targets the dopamine D3 receptor, which is involved in the reward and motivation pathways in the brain. BRL-15572 has also been studied for its potential as an antidepressant, as well as for its potential to treat schizophrenia and other psychotic disorders.

Propiedades

Fórmula molecular

C22H27N3O6S

Peso molecular

461.5 g/mol

Nombre IUPAC

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C22H27N3O6S/c1-23(32(27,28)19-6-4-18(29-2)5-7-19)15-22(26)25-11-9-24(10-12-25)14-17-3-8-20-21(13-17)31-16-30-20/h3-8,13H,9-12,14-16H2,1-2H3

Clave InChI

FVXVJEHRCPQBSN-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC

SMILES canónico

CN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.